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Compound of Interest

Compound Name: 7-Bromo-5-chloroquinolin-8-ol

Cat. No.: B1266416 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 7-Bromo-5-chloroquinolin-8-ol, a significant molecule in medicinal chemistry and

drug development. The document, tailored for researchers, scientists, and professionals in the

pharmaceutical industry, collates and presents nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Executive Summary
7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline.

Understanding its structural and electronic properties through spectroscopic analysis is crucial

for its application in various research and development endeavors. This guide offers a

centralized repository of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, facilitating easier access

and interpretation for the scientific community.

Spectroscopic Data
The spectroscopic data for 7-Bromo-5-chloroquinolin-8-ol has been compiled from various

sources and is presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide insights into the chemical environment of the
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hydrogen and carbon atoms, respectively, within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 7-Bromo-5-chloroquinolin-8-ol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.839 dd J = 4.3, 1.4 H-2

8.494 dd J = 8.6, 1.4 H-4

7.721 d J = 8.6 H-3

7.585 d J = 4.3 H-6

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 7-Bromo-5-chloroquinolin-8-ol

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results C-2

Data not explicitly found in search results C-3

Data not explicitly found in search results C-4

Data not explicitly found in search results C-4a

Data not explicitly found in search results C-5

Data not explicitly found in search results C-6

Data not explicitly found in search results C-7

Data not explicitly found in search results C-8

Data not explicitly found in search results C-8a

Note: While a source indicates the availability of the ¹³C NMR spectrum, the specific chemical

shift values were not retrievable from the provided search snippets.[1]
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Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional

groups present in a molecule by measuring the absorption of infrared radiation. A detailed

vibrational analysis of 7-Bromo-5-chloro-8-hydroxyquinoline has been reported, providing a

comprehensive understanding of its molecular vibrations.

Table 3: FT-IR Spectroscopic Data for 7-Bromo-5-chloroquinolin-8-ol

Wavenumber (cm⁻¹) Vibrational Assignment

Detailed vibrational assignments from the

primary literature source were not available in

the search snippets.

O-H stretch

Detailed vibrational assignments from the

primary literature source were not available in

the search snippets.

C-H stretch (aromatic)

Detailed vibrational assignments from the

primary literature source were not available in

the search snippets.

C=C, C=N stretch (aromatic ring)

Detailed vibrational assignments from the

primary literature source were not available in

the search snippets.

C-O stretch

Detailed vibrational assignments from the

primary literature source were not available in

the search snippets.

C-Cl stretch

Detailed vibrational assignments from the

primary literature source were not available in

the search snippets.

C-Br stretch

Note: A key publication by Arjunan et al. contains detailed FT-IR and FT-Raman data. However,

the full text was not accessible to extract the specific band assignments.[2]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound.

Table 4: Mass Spectrometry Data for 7-Bromo-5-chloroquinolin-8-ol

Technique m/z Interpretation

Electron Ionization (EI) 257, 259, 261

Molecular ion peaks ([M]⁺)

showing isotopic pattern for Br

and Cl

LC-MS/MS 257.919 → 151.005 [M+H]⁺ → Fragment ion

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The

following sections outline the protocols for the spectroscopic analyses.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh 10-20 mg of 7-Bromo-5-chloroquinolin-8-ol into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (General):

Spectrometer: 90 MHz or higher field NMR spectrometer

¹H NMR:

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64
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Relaxation Delay: 1-2 s

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024 or more to achieve adequate signal-to-noise

Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount of 7-Bromo-5-chloroquinolin-8-ol with dry potassium bromide (KBr)

powder in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: FT-IR Spectrometer

Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Scan: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of

the sample pellet.

Mass Spectrometry (LC-MS/MS) Protocol
Liquid Chromatography:

System: Ultra-High-Performance Liquid Chromatography (UHPLC)

Column: C18 column (e.g., Waters XTerra MS C18, 3.5 μm, 125Å, 2.1 × 50 mm)

Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile and water.
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Mass Spectrometry:

Instrument: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Mode: Multiple Reaction Monitoring (MRM)

Transition: m/z 257.919 → m/z 151.005

Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 7-Bromo-5-chloroquinolin-8-ol.
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Caption: General workflow for the spectroscopic analysis of 7-Bromo-5-chloroquinolin-8-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

